![molecular formula C21H14Cl2N2O B2542434 1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-79-7](/img/structure/B2542434.png)
1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, often associated with interactions with DNA and proteins .
Synthesis Analysis
The synthesis of indole derivatives typically involves the formation of the indole nucleus followed by various functionalization reactions. For instance, the synthesis of related structures has been reported where the indole nucleus is acylated, and further functional groups are introduced to enhance biological activity . In the case of chloro-substituted indole derivatives, the introduction of chloro groups can be achieved through reactions with chlorinating agents or by using chloro-substituted starting materials .
Molecular Structure Analysis
The molecular structure of chloro-substituted indole derivatives is characterized by the presence of chloro groups on the phenyl rings, which can lead to a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including hydrogen bonds and halogen bonds, play a significant role in the stabilization of the molecular structure and can influence the biological activity of the compounds .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of chloro groups on the indole nucleus can make the compound more reactive towards nucleophiles due to the electron-withdrawing nature of the chloro substituents . Additionally, the imino group can participate in condensation reactions, potentially leading to the formation of larger heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one" would be influenced by its molecular structure. The presence of chloro groups is likely to increase the compound's density and melting point compared to unsubstituted indoles. The compound's solubility in organic solvents might be moderate due to the balance between the lipophilic chloro-substituted phenyl rings and the polar imino group . Spectroscopic techniques such as NMR, IR, and LC-MS are typically used to characterize such compounds, and single-crystal X-ray diffraction can provide detailed information about the molecular and crystal structure .
Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Studies
Chlorophenols, structurally related to parts of the compound , are recognized for their environmental impact, particularly in municipal solid waste incineration and aquatic environments. Research has explored their role as precursors to dioxins in thermal processes and their moderate to significant toxic effects on mammalian and aquatic life. The persistence and bioaccumulation of chlorophenols highlight the importance of understanding their environmental fate and potential remediation strategies (Peng et al., 2016); (Krijgsheld & Gen, 1986).
Indole Derivatives and Synthesis
Indole derivatives are pivotal in organic synthesis, with extensive applications ranging from pharmaceuticals to agrochemicals. The review on indole synthesis classifications provides a comprehensive overview of methodologies for creating indole structures, which are foundational to developing new chemical entities with potential therapeutic benefits (Taber & Tirunahari, 2011).
Antioxidant Properties of Chromones
Chromones, including certain benzopyran derivatives, are noted for their antioxidant properties, which could be analogous to the potential activities of the compound . These properties are critical for developing anti-inflammatory, antidiabetic, antitumor, and anticancer agents. The radical scavenging activity of chromones is particularly significant for their physiological and pharmacological effects, suggesting a path for research into similar compounds (Yadav et al., 2014).
Environmental and Pharmacological Insights
Further research underscores the environmental persistence and toxicological profiles of chlorobenzenes and chlorophenyl derivatives, offering insight into the potential environmental impact and remediation strategies for related compounds. Additionally, the pharmacological review of chlorogenic acid, a compound with antioxidant and various therapeutic effects, suggests a broad spectrum of research and application possibilities for structurally related compounds (Burgos-Aceves et al., 2021); (Naveed et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)imino-1-[(4-chlorophenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-7-5-14(6-8-15)13-25-19-4-2-1-3-18(19)20(21(25)26)24-17-11-9-16(23)10-12-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYQQVJNXYGWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)
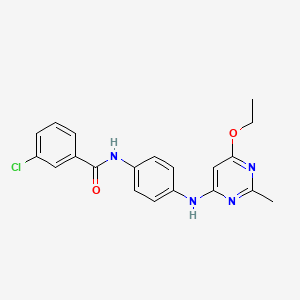

![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)
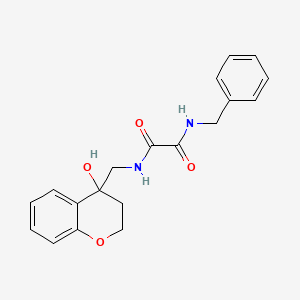
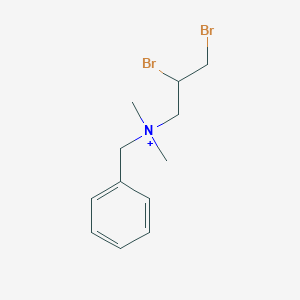
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
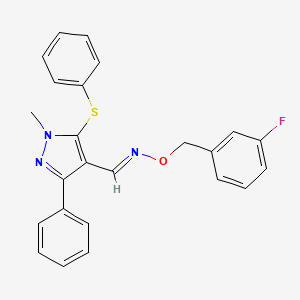
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2542368.png)
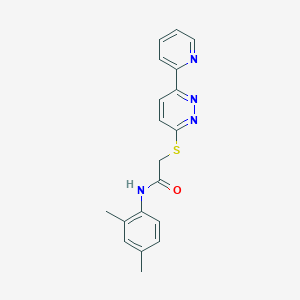
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)